molecular formula C8H5Cl3O B2385361 (2,3-Dichloro-phenyl)-acetyl chloride CAS No. 82302-32-7

(2,3-Dichloro-phenyl)-acetyl chloride

Cat. No.: B2385361
CAS No.: 82302-32-7
M. Wt: 223.48
InChI Key: SBMJVTVTIZEHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dichloro-phenyl)-acetyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of acetyl chloride where the acetyl group is substituted with a 2,3-dichlorophenyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3-dichlorotoluene with thionyl chloride (SOCl2) under reflux conditions to produce the desired acetyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of (2,3-Dichloro-phenyl)-acetyl chloride is often carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichloro-phenyl)-acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dichlorophenylacetic acid.

    Reduction: It can be reduced to 2,3-dichlorophenylacetaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used in the initial chlorination step.

    Amines and Alcohols: React with the acetyl chloride group to form amides and esters.

    Water: Hydrolyzes the compound to form the corresponding acid.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    2,3-Dichlorophenylacetic Acid: Formed from hydrolysis.

    2,3-Dichlorophenylacetaldehyde: Formed from reduction.

Scientific Research Applications

(2,3-Dichloro-phenyl)-acetyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving acetylation.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-phenyl)-acetyl chloride involves its reactivity as an acylating agent. It can transfer its acetyl group to nucleophiles, forming new chemical bonds. This reactivity is utilized in various synthetic pathways to produce amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-phenyl-acetyl chloride
  • 3,5-Dichloro-phenyl-acetyl chloride
  • 2,3-Dichloro-benzoyl chloride

Uniqueness

(2,3-Dichloro-phenyl)-acetyl chloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. Compared to other dichlorophenyl derivatives, it offers distinct reactivity profiles that can be advantageous in certain synthetic applications .

Properties

IUPAC Name

2-(2,3-dichlorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-6-3-1-2-5(8(6)11)4-7(10)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMJVTVTIZEHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.